BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide

METTL3 m6A RNA methylation epitranscriptomics

4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide is a small-molecule pyrrolidine-3-carboxamide derivative featuring a 4-tert-butyl substituent and a morpholinoethyl side chain. It has been identified as an inhibitor of the METTL3/METTL14 methyltransferase complex with an IC50 of 10 nM in biochemical assays.

Molecular Formula C15H27N3O3
Molecular Weight 297.399
CAS No. 2097860-90-5
Cat. No. B2982895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide
CAS2097860-90-5
Molecular FormulaC15H27N3O3
Molecular Weight297.399
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)NCCN2CCOCC2
InChIInChI=1S/C15H27N3O3/c1-15(2,3)11-10-17-14(20)12(11)13(19)16-4-5-18-6-8-21-9-7-18/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,20)
InChIKeySMNRGKXMBMGSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide (CAS 2097860-90-5) – A Pyrrolidine Carboxamide METTL3 Inhibitor for Epitranscriptomic Research


4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide is a small-molecule pyrrolidine-3-carboxamide derivative featuring a 4-tert-butyl substituent and a morpholinoethyl side chain. It has been identified as an inhibitor of the METTL3/METTL14 methyltransferase complex with an IC50 of 10 nM in biochemical assays [1]. Additionally, it exhibits off-target activity against the norepinephrine transporter (NET) (EC50 251 nM) [2] and the muscarinic M1 receptor (IC50 230 nM) [3], indicating a polypharmacological profile that must be considered in experimental design.

Why Generic Pyrrolidine Carboxamides Cannot Substitute for 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide


The combination of a 4-tert-butyl group on the pyrrolidine ring and a morpholinoethyl carboxamide side chain creates a unique pharmacophore that governs target engagement and selectivity. Minor modifications to the amide substituent or the pyrrolidine substitution pattern can drastically alter inhibitory potency against METTL3 and shift off-target profiles. For example, replacement of the morpholinoethyl group with a pyrimidinyl group yields TAK-659, a potent BTK inhibitor, demonstrating that even subtle changes redirect target specificity [2]. Therefore, researchers cannot interchange in-class pyrrolidine carboxamides without risking loss of METTL3 potency or introduction of confounding activities.

Quantitative Differentiation Evidence for 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide Against Comparators


METTL3/METTL14 Biochemical Potency Compared to Clinical Stage Inhibitor STM2457

In a biochemical assay measuring inhibition of the METTL3/METTL14 heterodimer, 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide exhibits an IC50 of 10 nM [1]. By class-level inference, this potency is comparable to the clinical-stage METTL3 inhibitor STM2457, which demonstrates an IC50 of approximately 16 nM in similar in vitro METTL3/METTL14 methyltransferase assays [2].

METTL3 m6A RNA methylation epitranscriptomics

Off-Target NET Inhibition Profile

The compound inhibits the norepinephrine transporter (NET) with an EC50 of 251 nM in HEK293 cells [1]. While no direct comparator data are available for other METTL3 inhibitors, this off-target activity indicates that at concentrations exceeding ~250 nM, the compound may confound cellular assays by modulating noradrenergic signaling pathways.

NET norepinephrine transporter selectivity

Muscarinic M1 Receptor Antagonist Activity

The compound acts as an antagonist at the human muscarinic M1 receptor with an IC50 of 230 nM in a calcium mobilization assay in CHO cells [1]. This activity is noteworthy because M1 receptor modulation can influence cognitive and behavioral endpoints in vivo, representing a potential confounding factor or a polypharmacological opportunity depending on the research context.

muscarinic receptor M1 off-target pharmacology

Optimal Application Scenarios for 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide Based on Quantitative Evidence


METTL3/METTL14 Target Engagement Studies in Acute Myeloid Leukemia (AML) Cells

Given its potent METTL3/METTL14 inhibition (IC50 10 nM) [1], this compound is well-suited for cellular target engagement experiments in AML lines such as MOLM-13 or MV4-11, where METTL3 dependency has been established. Concentrations between 10–100 nM should robustly inhibit m6A methylation while staying below the NET (EC50 251 nM) and M1 (IC50 230 nM) off-target thresholds.

Chemical Probe for Epitranscriptomic Mechanism-of-Action Studies

The compound serves as a useful chemical probe for dissecting the role of METTL3-mediated m6A modification in RNA processing and translation. Its defined off-target profile (NET, M1) [2][3] enables researchers to design appropriate controls, such as using a structurally distinct METTL3 inhibitor (e.g., STM2457) to confirm on-target effects.

Structure-Activity Relationship (SAR) Exploration of the Pyrrolidine-3-Carboxamide Scaffold

The substitution pattern (4-tert-butyl on pyrrolidine; morpholinoethyl amide) provides a distinct starting point for SAR programs aiming to optimize METTL3 potency or engineer out off-target activities. Comparative data with the BTK inhibitor TAK-659, which differs only in the amide substituent, illustrate how subtle structural changes redirect target selectivity [2].

Polypharmacological Probe for NET and M1 Receptor Modulation

For researchers studying the intersection of noradrenergic and cholinergic signaling, the compound’s dual NET inhibition and M1 antagonism at sub-micromolar concentrations [2][3] may provide a useful tool compound, provided that METTL3 inhibition is accounted for in the experimental interpretation.

Quote Request

Request a Quote for 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.